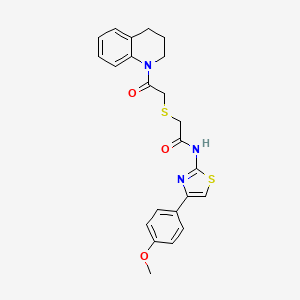
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a complex organic compound It features a 3,4-dihydroquinoline moiety, a thiazole ring, and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide can be approached through a multi-step organic synthesis. The initial step might involve the preparation of the 3,4-dihydroquinoline intermediate through a Pictet–Spengler reaction. This intermediate can then be coupled with an appropriate thioester to introduce the thio group. The final acetamide linkage might be formed through an acylation reaction under controlled conditions.
Industrial production methods of this compound would involve optimizing these synthetic steps for scale, focusing on yield, purity, and cost-effectiveness. Green chemistry principles, such as the use of non-toxic solvents and energy-efficient reaction conditions, may be applied to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The quinoline moiety might undergo oxidation reactions, potentially forming quinoline N-oxides under specific conditions.
Reduction: : The nitro groups, if present in derivatives, can be reduced to amines using reagents like palladium on carbon (Pd/C) and hydrogen (H2).
Substitution: : Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents like halogens or alkyl groups.
Oxidation: : Reagents such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA).
Reduction: : Metal catalysts (e.g., Pd/C) with hydrogen gas.
Substitution: : Halogenating agents (e.g., bromine) or alkylating agents (e.g., alkyl halides) in the presence of Lewis acids.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation could yield N-oxides, while reduction might form amines, and substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
In Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
In Biology: Its biological activities, such as antimicrobial, antifungal, and anticancer properties, can be explored. Studies on its interaction with different enzymes and receptors can provide insights into its potential therapeutic applications.
In Medicine: The compound might be evaluated for its efficacy in treating specific diseases. Its structure suggests it could be a lead compound in drug discovery programs, particularly for diseases involving microbial infections or cancer.
In Industry: Industrial applications might include its use as a precursor in the synthesis of dyes, agrochemicals, or specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
Molecular Targets and Pathways: The compound’s mechanism of action could involve the inhibition of specific enzymes or receptors. For example, it might inhibit bacterial enzymes, contributing to its antimicrobial properties, or it could interact with cellular pathways involved in cell proliferation, offering anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
4-(4-Methoxyphenyl)-2-thiazolamines: : These compounds share the thiazole and methoxyphenyl structure but lack the quinoline moiety.
Quinoline derivatives: : Compounds with variations in the substitution on the quinoline ring, which might exhibit different biological activities.
Uniqueness: The combination of a 3,4-dihydroquinoline moiety, thiazole ring, and acetamide functional group makes this compound unique. This structural diversity allows for a broad range of interactions with biological targets, potentially offering more pronounced or distinct biological activities compared to similar compounds.
This detailed breakdown of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide covers its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-29-18-10-8-16(9-11-18)19-13-31-23(24-19)25-21(27)14-30-15-22(28)26-12-4-6-17-5-2-3-7-20(17)26/h2-3,5,7-11,13H,4,6,12,14-15H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBHEAAMCHQAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2478321.png)

![2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2478326.png)
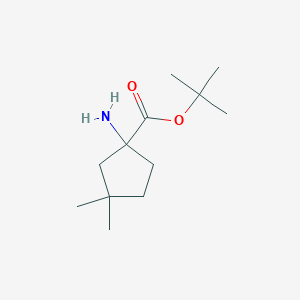
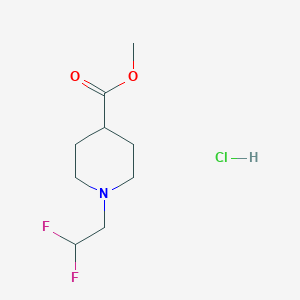
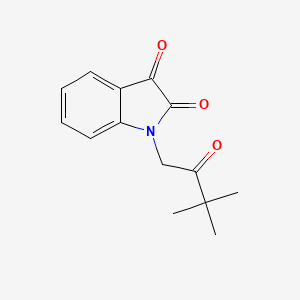
![[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B2478334.png)
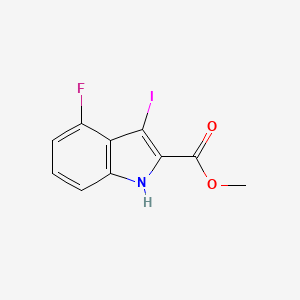
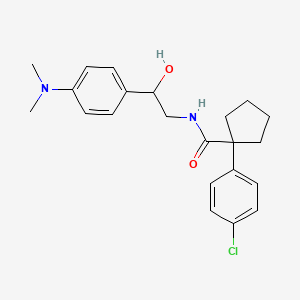
![4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2478339.png)
![1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2478340.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2478341.png)
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2478342.png)
![3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2478343.png)
